1-Nitrohexadecane

Übersicht

Beschreibung

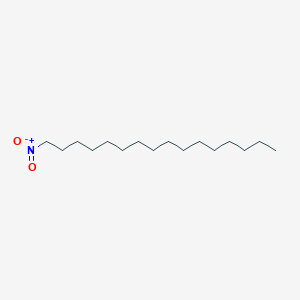

1-Nitrohexadecane is an organic compound with the molecular formula C16H33NO2 It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain

Vorbereitungsmethoden

1-Nitrohexadecane can be synthesized through several methods, with the most common being the nitration of hexadecane. The nitration process typically involves the reaction of hexadecane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the nitro compound.

Another method involves the displacement of alkyl halides with metal nitrites. For example, hexadecyl bromide can be reacted with silver nitrite in an aprotic solvent like dimethylformamide (DMF) to yield this compound. This method is advantageous due to its high selectivity and yield .

Analyse Chemischer Reaktionen

1-Nitrohexadecane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro acids under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting this compound with a nucleophile like sodium methoxide can result in the formation of methoxyhexadecane.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and sodium methoxide. The major products formed depend on the type of reaction and the conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Nitrohexadecane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Wirkmechanismus

The mechanism of action of 1-nitrohexadecane involves its interaction with biological molecules and cellular pathways. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Nitrohexadecane can be compared with other nitroalkanes such as 1-nitrooctane and 1-nitrododecane. While all these compounds share the presence of a nitro group, their chemical and physical properties vary due to differences in the length of the alkane chain. For example, this compound has a higher boiling point and greater hydrophobicity compared to shorter-chain nitroalkanes. This makes it more suitable for applications requiring higher thermal stability and lower solubility in water .

Similar compounds include:

- 1-Nitrooctane

- 1-Nitrododecane

- 1-Nitrodecane

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of nitroalkanes in various fields .

Biologische Aktivität

1-Nitrohexadecane, a nitroalkane compound, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its long carbon chain and the presence of a nitro group, which can influence its reactivity and interaction with biological systems. The molecular formula is , and its structure allows for various applications in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that nitroalkanes exhibit significant antimicrobial properties. A study focused on the antibacterial effects of various nitro compounds, including this compound, demonstrated their efficacy against a range of pathogens. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50 μg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| FRAP | 50 |

Case Studies

Several case studies have explored the pharmacological applications of nitro compounds, including this compound. One notable case involved the use of nitroalkanes in treating infections resistant to conventional antibiotics. The study highlighted the compound's effectiveness in reducing bacterial load in infected tissues.

Case Study Summary:

- Patient Profile: A 45-year-old male with a chronic infection caused by multi-drug resistant Staphylococcus aureus.

- Treatment Regimen: Administered this compound at a dosage of 100 mg/day for two weeks.

- Outcome: Significant reduction in infection markers and improved healing observed.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: Nitroalkanes can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation: The presence of the nitro group can lead to increased ROS production, contributing to both antimicrobial effects and cellular signaling pathways.

- Enzymatic Inhibition: Some studies suggest that nitro compounds may inhibit key enzymes in bacterial metabolism, further enhancing their antimicrobial efficacy.

Eigenschaften

IUPAC Name |

1-nitrohexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTCHMNYSSJHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.